7-Chloro-8-methylquinoline-3-carboxylic acid 7-Chloro-8-methylquinoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 948290-52-6
VCID: VC7823126
InChI: InChI=1S/C11H8ClNO2/c1-6-9(12)3-2-7-4-8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15)
SMILES: CC1=C(C=CC2=CC(=CN=C12)C(=O)O)Cl
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64 g/mol

7-Chloro-8-methylquinoline-3-carboxylic acid

CAS No.: 948290-52-6

Cat. No.: VC7823126

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-8-methylquinoline-3-carboxylic acid - 948290-52-6

Specification

CAS No. 948290-52-6
Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
IUPAC Name 7-chloro-8-methylquinoline-3-carboxylic acid
Standard InChI InChI=1S/C11H8ClNO2/c1-6-9(12)3-2-7-4-8(11(14)15)5-13-10(6)7/h2-5H,1H3,(H,14,15)
Standard InChI Key ZXPHIRMIGFRUSX-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=CC(=CN=C12)C(=O)O)Cl
Canonical SMILES CC1=C(C=CC2=CC(=CN=C12)C(=O)O)Cl

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a quinoline ring system substituted with:

  • Chlorine at position 7

  • Methyl group at position 8

  • Carboxylic acid at position 3

The SMILES notation CC1=C(C=CC2=CC(=CN=C12)C(=O)O)Cl and InChIKey ZXPHIRMIGFRUSX-UHFFFAOYSA-N confirm this arrangement .

Physicochemical Data

PropertyValueSource
Molecular Weight221.64 g/mol
Predicted CCS ([M+H]⁺)143.0 Ų
CAS Number90717-03-6 (VWR) , 948290-52-6 (VulcanChem)
Storage ConditionsAmbient temperature

The discrepancy in CAS numbers may arise from isomerism or database inconsistencies, though both entries describe the same structural formula.

Synthesis and Optimization

Catalytic Oxidation Method

A patent describes the oxidation of 7-chloro-8-methylquinoline using N-hydroxyphthalimide and azobisisobutyronitrile under oxygen pressure (4 MPa) at 80–90°C . Key advantages include:

  • Yield: 90.7–93.6%

  • Purity: 98.2–98.7%

  • Waste Reduction: Avoids acidic byproducts, lowering environmental impact .

Reaction Conditions Table

CatalystTemperaturePressureSolventYield
N-hydroxyphthalimide + AIBN80°C4 MPa O₂Acetonitrile90.7%
N-hydroxyphthalimide + AIBN90°C4 MPa O₂Acetonitrile93.6%

Biological Activities and Mechanisms

Anticancer Properties

Quinoline derivatives induce apoptosis in cancer cells by disrupting mitochondrial membranes and activating caspases . Notable results include:

  • Breast Cancer (MCF-7): IC₅₀ = 8.31 µM for 4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)quinoline .

  • Colorectal Cancer (HCT-116): N-(3-methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine shows IC₅₀ = 2.56 µM via autophagy pathway inhibition .

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity:

  • Gram-Positive Bacteria: MIC = 0.125 µg/mL for Staphylococcus aureus.

  • Gram-Negative Bacteria: MIC = 8 µg/mL for Escherichia coli.

A derivative, 7-{4-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid, targets bacterial LptA and Top IV proteins, enhancing efficacy .

Industrial and Research Applications

Herbicide Development

The compound’s synthesis method reduces waste acid production by 70%, making it scalable for agrochemical manufacturing . Its mode of action involves inhibiting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis.

Drug Discovery

Ongoing studies explore its potential in:

  • Antileishmanial Agents: Chromenone-linked derivatives show EC₅₀ = 4.09 µg/mL against Trypanosoma cruzi .

  • Antitubercular Drugs: Chalcone-cyclized analogs inhibit Mycobacterium tuberculosis H37Rv .

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